molecular formula H4NaO7P2 B1346107 Disodium diphosphate CAS No. 7758-16-9

Disodium diphosphate

Número de catálogo: B1346107
Número CAS: 7758-16-9
Peso molecular: 200.96 g/mol
Clave InChI: MHXGNUVRVJWHJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

El pirofosfato ácido de sodio, también conocido como dihidrógeno pirofosfato disódico, es un compuesto inorgánico con la fórmula química Na₂H₂P₂O₇. Consta de cationes de sodio y aniones de dihidrógeno pirofosfato. Este sólido blanco soluble en agua se utiliza comúnmente como agente tamponador y quelante en diversas aplicaciones, particularmente en la industria alimentaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El pirofosfato ácido de sodio se sintetiza neutralizando parcialmente ácido fosfórico de grado alimenticio con hidróxido de sodio o carbonato de sodio para formar fosfato monosódico. El fosfato monosódico se deshidrata luego a aproximadamente 250 °C para formar pirofosfato ácido de sodio .

Métodos de producción industrial: En entornos industriales, la ceniza de soda de grado alimenticio se agrega a un neutralizador y se calienta mientras se agita. Luego se agrega ácido fosfórico de grado alimenticio para una reacción de neutralización, controlando el pH del punto final de la reacción a 4-4.4 para generar fosfato dihidrógeno de sodio. La solución se filtra, se concentra por evaporación, se enfría para cristalizar, se centrifuga y se seca para formar fosfato dihidrógeno de sodio anhidro. Esto luego se calienta a 140-200 °C para convertirlo en pirofosfato ácido de sodio .

Tipos de reacciones:

Reactivos y condiciones comunes:

    Bicarbonato de sodio: Se utiliza en la repostería para producir gas dióxido de carbono.

    Agua: Hidroliza el pirofosfato ácido de sodio a ortofosfato de sodio.

Productos principales:

    Dióxido de carbono (CO₂): Se produce durante la reacción con bicarbonato de sodio.

    Ortofosfato de sodio (Na₃PO₄): Se forma durante la hidrólisis.

Mecanismo De Acción

Como agente leudante, el pirofosfato ácido de sodio reacciona con el bicarbonato de sodio en presencia de humedad y calor para producir gas dióxido de carbono. Este gas imparte una textura ligera y esponjosa a los productos horneados . Además, el pirofosfato ácido de sodio forma enlaces iónicos con almidones y proteínas en la masa, proporcionando una textura húmeda .

Compuestos similares:

  • Fosfato disódico (Na₂HPO₄)
  • Pirofosfato tetrasódico (Na₄P₂O₇)
  • Hexametafosfato de sodio (Na₆P₆O₁₈)
  • Tripolifosfato pentasódico (Na₅P₃O₁₀)

Comparación: El pirofosfato ácido de sodio es único en su capacidad de actuar como agente leudante y quelante. Si bien el fosfato disódico y el pirofosfato tetrasódico también se utilizan en el procesamiento de alimentos, no poseen las mismas propiedades leudantes. El hexametafosfato de sodio y el tripolifosfato pentasódico se utilizan principalmente como secuestrantes y ablandadores de agua .

Comparación Con Compuestos Similares

  • Disodium Phosphate (Na₂HPO₄)
  • Tetrasodium Pyrophosphate (Na₄P₂O₇)
  • Sodium Hexametaphosphate (Na₆P₆O₁₈)
  • Pentasodium Triphosphate (Na₅P₃O₁₀)

Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .

Propiedades

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

Número CAS

7758-16-9

Fórmula molecular

H4NaO7P2

Peso molecular

200.96 g/mol

Nombre IUPAC

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

Clave InChI

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

SMILES canónico

OP(=O)(O)OP(=O)(O)O.[Na]

Punto de ebullición

Decomposes (NIOSH, 2024)
Decomposes

Color/Form

White crystalline powder

Densidad

Density: 1.86 /Hexahydrate/

melting_point

1810 °F (NIOSH, 2024)
988 °C
1810 °F

68915-31-1
7758-16-9
7782-95-8

Descripción física

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Pictogramas

Corrosive; Irritant

Números CAS relacionados

10042-91-8

Solubilidad

Soluble in water
Sol in wate

Presión de vapor

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origen del producto

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium diphosphate
Reactant of Route 2
Disodium diphosphate
Reactant of Route 3
Disodium diphosphate
Reactant of Route 4
Disodium diphosphate
Reactant of Route 5
Disodium diphosphate
Reactant of Route 6
Disodium diphosphate
Customer
Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

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